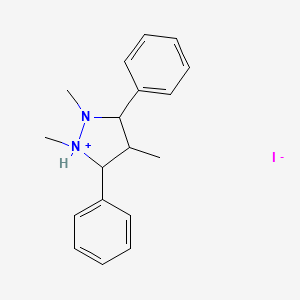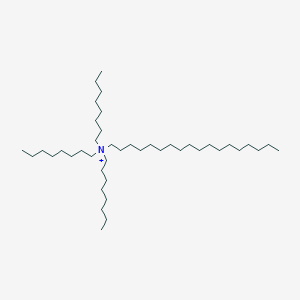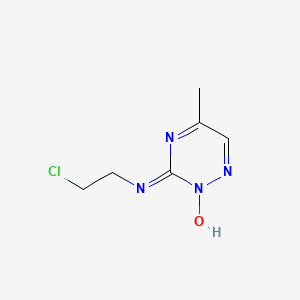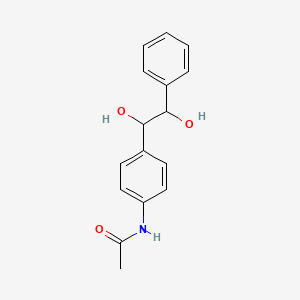
L-Prolyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucinamide, L-prolyl- is a compound that belongs to the class of amino acid amides. It is derived from the amino acids leucine and proline. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of L-Leucinamide, L-prolyl- allows it to participate in various biochemical processes, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-prolyl- typically involves the condensation of L-leucine and L-proline. One common method involves the use of benzoyl chloride or acetyl chloride in the presence of triethylamine to form the corresponding acyl derivatives . Another approach includes the use of N,N’-dicyclohexyl-carbodiimide as a coupling agent to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of L-Leucinamide, L-prolyl- may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucinamide, L-prolyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of L-Leucinamide, L-prolyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of L-Leucinamide, L-prolyl- depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of various acylated or alkylated products .
Wissenschaftliche Forschungsanwendungen
L-Leucinamide, L-prolyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Leucinamide, L-prolyl- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as aminopeptidases, which catalyze the hydrolysis of peptide bonds . The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucinamide: An amino acid amide derived from leucine.
L-Prolinamide: An amino acid amide derived from proline.
N-benzyl (prolyl)leucinamide: A derivative of L-Leucinamide, L-prolyl- with a benzyl group attached.
Uniqueness
L-Leucinamide, L-prolyl- is unique due to its dual composition from both leucine and proline, which imparts distinct biochemical properties.
Eigenschaften
CAS-Nummer |
60016-92-4 |
|---|---|
Molekularformel |
C11H21N3O2 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |
InChI-Schlüssel |
VVRCMYBORQSUTG-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)

![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)



